Spiramide

Catalog No.
S543692
CAS No.
510-74-7
M.F
C22H26FN3O2
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiramide

CAS Number

510-74-7

Product Name

Spiramide

IUPAC Name

8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C22H26FN3O2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27)

InChI Key

FJUKDAZEABGEIH-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

8-(3-(4-Fluorophenoxy) propyl)-1-phenyl-1,3,8-triazaspiro(4, 5)decan-4-one, AMI-193, spiramide, spiramide hydrochloride, spiramide monohydrochloride

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F

Description

The exact mass of the compound Spiramide is 383.2009 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dopamine Receptor Blockade:

  • Mechanism: Spiramide is classified as a dopamine D2 receptor antagonist. This means it binds to D2 receptors, blocking dopamine from attaching and exerting its effects.
  • Research: Studies have shown that spiramide can reverse amphetamine-induced grooming behavior suppression in rats, suggesting its ability to counteract the effects of increased dopamine activity []. This finding has implications for research on conditions like schizophrenia, where dopamine dysregulation is a potential factor.

Potential Applications:

  • Neurological Disorders: Due to its dopamine receptor blocking properties, spiramide has been explored as a treatment for movement disorders like Parkinson's disease and Huntington's disease. However, its effectiveness in these conditions is still under investigation, and other medications are often preferred choices.
  • Psychosis: Research suggests spiramide might have a role in managing symptoms of schizophrenia by regulating dopamine activity. However, more studies are needed to determine its efficacy and safety compared to existing antipsychotic medications.

Spiramide is a novel compound classified as a diterpene amide, primarily extracted from the roots of Spiraea japonica var. acuta. Its chemical structure is characterized by a complex arrangement that includes a phenyl group and a 3-(4-fluorophenoxy)propyl chain, making it an azaspiro compound with the molecular formula C22H26FN3O2 . Spiramide has garnered attention for its unique properties and potential biological applications.

  • Spiramide is believed to work by antagonizing (blocking) specific serotonin (5-HT) and dopamine (D2) receptors in the brain [].
  • This interaction may help regulate neurotransmitter activity and potentially improve symptoms of schizophrenia [].
  • The exact mechanisms by which Spiramide influences these receptors are still under investigation.
  • As an investigational drug, information on the safety and hazards of Spiramide is limited.
  • Studies are ongoing to assess its side effects and potential risks [].
  • Due to the lack of publicly available data, it is important to emphasize that Spiramide should only be handled by qualified researchers in controlled laboratory settings [].

Spiramide can undergo various chemical transformations. Notably, it has been involved in chemodivergent transformations of amides, where it can be converted to different functionalized derivatives. For instance, reactions involving boron enolates have shown that spiramide can yield α-aminoketones and cyclic amines through selective eliminations . The compound's stability allows for diverse reactivity patterns, particularly in the presence of electrophiles.

Spiramide exhibits significant biological activity, particularly as a 5-HT2A receptor antagonist. This characteristic has been demonstrated in behavioral studies where spiramide effectively blocked serotonin receptor activity, suggesting potential applications in treating psychiatric disorders . Additionally, preliminary studies indicate that spiramide may possess neuroprotective effects, contributing to its therapeutic potential .

Spiramide's primary applications lie in pharmacology due to its role as a 5-HT2A antagonist. This property makes it a candidate for developing treatments for various mental health conditions, including anxiety and depression. Furthermore, its neuroprotective effects suggest potential uses in neurodegenerative disease management .

Interaction studies of spiramide have primarily focused on its binding affinity to serotonin receptors. These studies indicate that spiramide effectively competes with serotonin at the 5-HT2A receptor site, leading to significant pharmacological effects. The compound's interactions with other neurotransmitter systems remain an area for further research to fully understand its therapeutic implications .

Several compounds exhibit structural and functional similarities to spiramide. Here are some notable examples:

Compound NameStructure TypeKey Features
SerotoninIndoleamineNatural neurotransmitter affecting mood
FluoxetineSelective Serotonin Reuptake InhibitorAntidepressant used for major depressive disorder
RisperidoneAtypical AntipsychoticActs on multiple neurotransmitter receptors
ClozapineAtypical AntipsychoticEffective in treatment-resistant schizophrenia

Uniqueness of Spiramide:

  • Spiramide stands out due to its specific action as a 5-HT2A antagonist while also showcasing potential neuroprotective properties. Unlike typical antidepressants like fluoxetine, which primarily target serotonin reuptake, spiramide's unique structure allows it to interact distinctly with serotonin receptors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

383.20090524 g/mol

Monoisotopic Mass

383.20090524 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

471LF4O004

Related CAS

3824-91-7 (mono-hydrochloride salt)

Other CAS

510-74-7

Wikipedia

Spiramide

Dates

Modify: 2023-08-15
1: Kjellberg B, Randrup A. Partial restoration by a neuroleptic (spiramide) of items of grooming behaviour suppressed by amphetamine. Arch Int Pharmacodyn Ther. 1974 Jul;210(1):61-6. PubMed PMID: 4474849.
2: Nielsen EB, Lyon M. Drinking behaviour and brain dopamine: antagonistic effect of two neuroleptic drugs (pimozide and spiramide) upon amphetamine-or apomorphine-induced hypodipsia. Psychopharmacologia. 1973 Dec 20;33(4):299-308. PubMed PMID: 4776656.
3: Platica M, Doody J, Mandeli JP, Hollander VP. Role of prolactin in growth of the rat mammary tumor MTW9. Int J Cancer. 1991 Apr 22;48(1):109-12. PubMed PMID: 2019452.
4: Rasbach KA, Funk JA, Jayavelu T, Green PT, Schnellmann RG. 5-hydroxytryptamine receptor stimulation of mitochondrial biogenesis. J Pharmacol Exp Ther. 2010 Feb;332(2):632-9. doi: 10.1124/jpet.109.159947. Epub 2009 Oct 29. PubMed PMID: 19875674; PubMed Central PMCID: PMC2812119.
5: He HP, Shen YM, Zhang JX, Zuo GY, Hao XJ. New diterpene alkaloids from the roots of Spiraea japonica. J Nat Prod. 2001 Mar;64(3):379-80. PubMed PMID: 11277763.
6: Czoty PW, Howell LL. Behavioral effects of AMI-193, a 5-HT(2A)- and dopamine D(2)-receptor antagonist, in the squirrel monkey. Pharmacol Biochem Behav. 2000 Oct;67(2):257-64. PubMed PMID: 11124389.
7: Hansen HC, Olsson R, Croston G, Andersson CM. Multistep solution-phase parallel synthesis of spiperone analogues. Bioorg Med Chem Lett. 2000 Nov 6;10(21):2435-9. PubMed PMID: 11078195.
8: Hamada K, Yoshida M, Isayama H, Yagi Y, Kanazashi S, Kashihara Y, Takeuchi K, Yamaguchi I. Possible involvement of endogenous 5-HT in aggravation of cerulein-induced acute pancreatitis in mice. J Pharmacol Sci. 2007 Nov;105(3):240-50. Epub 2007 Oct 27. PubMed PMID: 17965538.

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